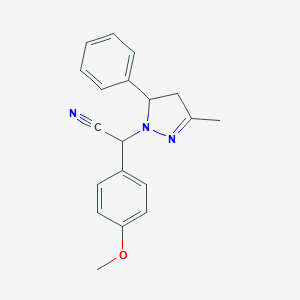

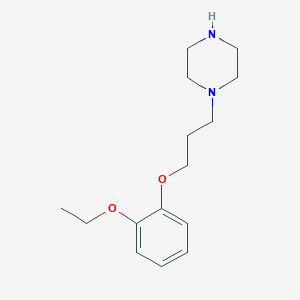

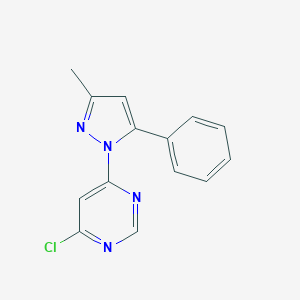

![molecular formula C22H19ClN2O3 B258907 N-{2-[5-(4-chlorophenyl)-2-furyl]-1-[(dimethylamino)carbonyl]vinyl}benzamide](/img/structure/B258907.png)

N-{2-[5-(4-chlorophenyl)-2-furyl]-1-[(dimethylamino)carbonyl]vinyl}benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-{2-[5-(4-chlorophenyl)-2-furyl]-1-[(dimethylamino)carbonyl]vinyl}benzamide, also known as A-841720, is a novel small-molecule inhibitor of the receptor for advanced glycation end products (RAGE). RAGE is a transmembrane receptor that is involved in the pathogenesis of various diseases, including diabetes, Alzheimer's disease, and cancer. A-841720 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.

Wirkmechanismus

N-{2-[5-(4-chlorophenyl)-2-furyl]-1-[(dimethylamino)carbonyl]vinyl}benzamide inhibits the binding of advanced glycation end products (AGEs) to RAGE. AGEs are formed by the non-enzymatic reaction of reducing sugars with proteins, lipids, and nucleic acids, and are involved in the pathogenesis of various diseases. RAGE is a multi-ligand receptor that binds to AGEs as well as other ligands, such as S100 proteins and beta-amyloid. The binding of RAGE to its ligands activates intracellular signaling pathways that lead to inflammation, oxidative stress, and cell proliferation. By inhibiting the binding of AGEs to RAGE, N-{2-[5-(4-chlorophenyl)-2-furyl]-1-[(dimethylamino)carbonyl]vinyl}benzamide blocks these downstream effects.

Biochemical and Physiological Effects:

N-{2-[5-(4-chlorophenyl)-2-furyl]-1-[(dimethylamino)carbonyl]vinyl}benzamide has been shown to reduce inflammation and oxidative stress in various preclinical models. In a diabetic mouse model, N-{2-[5-(4-chlorophenyl)-2-furyl]-1-[(dimethylamino)carbonyl]vinyl}benzamide reduced the expression of pro-inflammatory cytokines and markers of oxidative stress in the liver and adipose tissue. In an Alzheimer's disease mouse model, N-{2-[5-(4-chlorophenyl)-2-furyl]-1-[(dimethylamino)carbonyl]vinyl}benzamide reduced the expression of pro-inflammatory cytokines in the brain. N-{2-[5-(4-chlorophenyl)-2-furyl]-1-[(dimethylamino)carbonyl]vinyl}benzamide has also been shown to improve glucose tolerance and insulin sensitivity in diabetic mice.

Vorteile Und Einschränkungen Für Laborexperimente

N-{2-[5-(4-chlorophenyl)-2-furyl]-1-[(dimethylamino)carbonyl]vinyl}benzamide has several advantages as a research tool. It is a small-molecule inhibitor that can be easily synthesized and modified. It has shown promising results in preclinical models of various diseases, indicating its potential as a therapeutic agent. However, there are also limitations to its use. N-{2-[5-(4-chlorophenyl)-2-furyl]-1-[(dimethylamino)carbonyl]vinyl}benzamide has not yet been tested in clinical trials, so its safety and efficacy in humans are unknown. In addition, its mechanism of action is not fully understood, and further research is needed to elucidate its downstream effects.

Zukünftige Richtungen

There are several potential future directions for research on N-{2-[5-(4-chlorophenyl)-2-furyl]-1-[(dimethylamino)carbonyl]vinyl}benzamide. One direction is to further investigate its mechanism of action and downstream effects. Another direction is to test its efficacy in clinical trials for various diseases, including diabetes, Alzheimer's disease, and cancer. N-{2-[5-(4-chlorophenyl)-2-furyl]-1-[(dimethylamino)carbonyl]vinyl}benzamide could also be modified to improve its potency and selectivity for RAGE, or to target other receptors involved in the pathogenesis of these diseases. Overall, N-{2-[5-(4-chlorophenyl)-2-furyl]-1-[(dimethylamino)carbonyl]vinyl}benzamide has shown promising results as a potential therapeutic agent and research tool, and further research is needed to fully explore its potential.

Synthesemethoden

The synthesis of N-{2-[5-(4-chlorophenyl)-2-furyl]-1-[(dimethylamino)carbonyl]vinyl}benzamide involves several steps, starting with the reaction of 4-chlorobenzaldehyde with furfural to form 5-(4-chlorophenyl)-2-furfural. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal and benzoyl chloride to form N-{2-[5-(4-chlorophenyl)-2-furyl]-1-[(dimethylamino)carbonyl]vinyl}benzamide.

Wissenschaftliche Forschungsanwendungen

N-{2-[5-(4-chlorophenyl)-2-furyl]-1-[(dimethylamino)carbonyl]vinyl}benzamide has been extensively studied in preclinical models of various diseases, including diabetes, Alzheimer's disease, and cancer. In a diabetic mouse model, N-{2-[5-(4-chlorophenyl)-2-furyl]-1-[(dimethylamino)carbonyl]vinyl}benzamide was shown to improve glucose tolerance and insulin sensitivity, as well as reduce inflammation and oxidative stress. In an Alzheimer's disease mouse model, N-{2-[5-(4-chlorophenyl)-2-furyl]-1-[(dimethylamino)carbonyl]vinyl}benzamide was found to reduce amyloid-beta deposition and improve cognitive function. In a breast cancer cell line, N-{2-[5-(4-chlorophenyl)-2-furyl]-1-[(dimethylamino)carbonyl]vinyl}benzamide inhibited cell proliferation and induced apoptosis.

Eigenschaften

Produktname |

N-{2-[5-(4-chlorophenyl)-2-furyl]-1-[(dimethylamino)carbonyl]vinyl}benzamide |

|---|---|

Molekularformel |

C22H19ClN2O3 |

Molekulargewicht |

394.8 g/mol |

IUPAC-Name |

N-[(E)-1-[5-(4-chlorophenyl)furan-2-yl]-3-(dimethylamino)-3-oxoprop-1-en-2-yl]benzamide |

InChI |

InChI=1S/C22H19ClN2O3/c1-25(2)22(27)19(24-21(26)16-6-4-3-5-7-16)14-18-12-13-20(28-18)15-8-10-17(23)11-9-15/h3-14H,1-2H3,(H,24,26)/b19-14+ |

InChI-Schlüssel |

KZFFTMYJRPXCSX-XMHGGMMESA-N |

Isomerische SMILES |

CN(C)C(=O)/C(=C\C1=CC=C(O1)C2=CC=C(C=C2)Cl)/NC(=O)C3=CC=CC=C3 |

SMILES |

CN(C)C(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)Cl)NC(=O)C3=CC=CC=C3 |

Kanonische SMILES |

CN(C)C(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)Cl)NC(=O)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(4-Bromo-2-chlorophenoxy)butyl]pyrrolidine](/img/structure/B258825.png)

![1-[4-[6-(3-Methyl-5-phenylpyrazol-1-yl)pyrimidin-4-yl]oxyphenyl]ethanone](/img/structure/B258835.png)

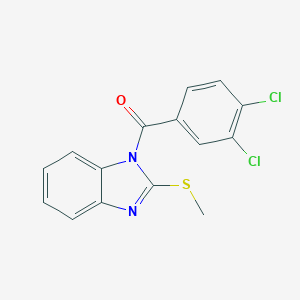

![3-{[(4-Chlorophenyl)sulfanyl]methylene}-1-isoindolinone](/img/structure/B258845.png)

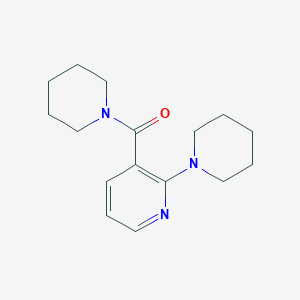

![4-(4-ethylphenyl)-7-methoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B258846.png)

![2-methyl-3-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B258847.png)